molecular formula C21H21N3O6 B10988779 3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid

3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid

Cat. No.: B10988779
M. Wt: 411.4 g/mol
InChI Key: FPJGDKKHSAVZOC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone moiety, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-oxoquinazoline.

    Step 1 Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate amine, followed by cyclization to form the quinazolinone ring.

    Step 2 Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

    Step 3 Coupling Reaction: The final step involves a coupling reaction between the acetylated intermediate and 3-(3,4-dimethoxyphenyl)propanoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s quinazolinone moiety is of interest due to its potential biological activity. It can be used in the development of new drugs or as a probe to study biological pathways.

Medicine

The compound may have potential therapeutic applications, particularly in the development of anti-cancer or anti-inflammatory drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-3-{[(4-oxoquinazolin-2(1H)-yl)acetyl]amino}propanoic acid: Similar structure but with a different position of the nitrogen atom in the quinazolinone ring.

    3-(3,4-Dimethoxyphenyl)-3-{[(4-oxoquinazolin-4(3H)-yl)acetyl]amino}propanoic acid: Similar structure but with a different position of the carbonyl group in the quinazolinone ring.

Uniqueness

The unique combination of the dimethoxyphenyl group and the specific positioning of the quinazolinone moiety in 3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid gives it distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C21H21N3O6/c1-29-17-8-7-13(9-18(17)30-2)16(10-20(26)27)23-19(25)11-24-12-22-15-6-4-3-5-14(15)21(24)28/h3-9,12,16H,10-11H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

FPJGDKKHSAVZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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